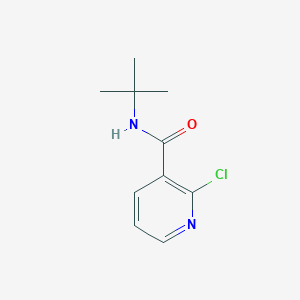

N-tert-butyl-2-chloropyridine-3-carboxamide

描述

N-tert-butyl-2-chloropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a chlorine substituent at the 2-position of the pyridine ring and a tert-butyl group attached to the carboxamide nitrogen.

属性

IUPAC Name |

N-tert-butyl-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNZKESLUSNPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394039 | |

| Record name | N-tert-butyl-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144084-34-4 | |

| Record name | N-tert-butyl-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-chloropyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the carboxamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the production process .

化学反应分析

Types of Reactions: N-tert-butyl-2-chloropyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Reduction Products: Reduction can yield amine derivatives or partially reduced pyridine rings.

科学研究应用

N-tert-butyl-2-chloropyridine-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

作用机制

The mechanism of action of N-tert-butyl-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Key Observations:

Tert-butyl groups are conserved across analogs, contributing to steric hindrance and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

This suggests that tert-butyl carboxamides might similarly interfere with enzymatic processes.

Metabolic Stability: The furopyridine derivative () and chromenopyridine analog () incorporate fused ring systems, which often enhance metabolic stability compared to simpler pyridines .

生物活性

N-tert-butyl-2-chloropyridine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is characterized by its pyridine ring and carboxamide functional group. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The chloropyridine moiety is crucial for its biological interactions.

Table 1: Chemical Structure

| Property | Details |

|---|---|

| Chemical Formula | C₉H₁₃ClN₂O |

| Molecular Weight | 188.67 g/mol |

| CAS Number | 144084-34-4 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes that are crucial for microbial growth, leading to its antimicrobial properties. For example, it has been suggested that it may inhibit certain enzymes involved in the metabolism of pathogens.

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism may involve apoptosis induction and inhibition of cell proliferation through interaction with cellular signaling pathways .

- Antiparasitic Effects : Some studies have shown that this compound can inhibit the proliferation of Plasmodium falciparum, suggesting potential use in treating malaria .

| Activity Type | Mechanism | Target |

|---|---|---|

| Antimicrobial | Enzyme inhibition | Microbial enzymes |

| Anticancer | Induction of apoptosis | Cancer cell signaling pathways |

| Antiparasitic | Inhibition of parasite proliferation | Plasmodium falciparum |

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition, making it a candidate for further development as an antimicrobial agent.

Anticancer Studies

Recent research has highlighted the compound's potential in cancer therapy. For instance, it showed improved cytotoxicity compared to standard chemotherapeutic agents in cell lines such as FaDu (hypopharyngeal carcinoma) and others . The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance its potency against specific cancer types.

Case Study: Cytotoxicity in Cancer Cells

A study conducted on the cytotoxic effects of this compound revealed an IC50 value of approximately 15 µM against FaDu cells, indicating a promising profile for further investigation in cancer therapy .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| FaDu (Hypopharyngeal) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-tert-butyl-2-chloropyridine-3-carboxamide, and how is structural confirmation performed?

- Synthesis : The compound is typically synthesized via multi-step reactions starting from pyridine derivatives. A common approach involves chlorination at the 2-position of pyridine, followed by tert-butyl carboxamide functionalization at the 3-position. For example, intermediates like 2-chloropyridine-3-carboxylic acid may be reacted with tert-butylamine under coupling agents (e.g., EDC/HOBt) .

- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. Key spectral markers include tert-butyl protons (δ ~1.3 ppm in ¹H NMR) and the carbonyl carbon (δ ~165–170 ppm in ¹³C NMR) .

Q. What analytical techniques are recommended for purity assessment and stability studies?

- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A purity threshold of ≥95% is typical for research-grade material .

- Stability : Accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) can identify degradation products. Mass spectrometry detects hydrolytic or oxidative breakdown, such as loss of the tert-butyl group .

Q. How is this compound used in preliminary biological activity screening?

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess potential anticancer activity. Dose-response curves (0.1–100 µM) are analyzed for IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance carboxamide coupling efficiency. For chlorination, dichloromethane or chloroform minimizes side reactions .

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) may reduce reaction time. DOE (Design of Experiments) frameworks help identify optimal temperature (e.g., 60–80°C) and stoichiometric ratios .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Purity Reassessment : Contradictions may arise from impurities (e.g., residual solvents). Repetition of assays with rigorously purified batches (HPLC >99%) is advised .

- Assay Standardization : Variability in cell culture conditions (e.g., serum concentration, incubation time) can skew results. Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) is critical .

Q. What mechanistic insights exist for its biological activity, and how are they investigated?

- Target Identification : Surface plasmon resonance (SPR) or thermal shift assays identify protein binding partners. For example, interactions with bacterial dihydrofolate reductase (DHFR) may explain antimicrobial effects .

- Metabolic Pathways : Radiolabeled analogs (e.g., ¹⁴C-tert-butyl) track metabolic fate in vitro. LC-MS/MS detects metabolites like dechlorinated or hydroxylated derivatives .

Q. How does structural modification of the pyridine ring influence activity?

- SAR Studies : Comparing analogs (e.g., 3-nitro vs. 3-chloro substituents) reveals electronic effects on bioactivity. For instance, electron-withdrawing groups (e.g., -Cl) enhance antibacterial potency by improving membrane penetration .

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and HOMO-LUMO gaps to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to targets like kinase enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。